molecular formula C13H26O2 B082241 1-Methyldecyl acetate CAS No. 14936-67-5

1-Methyldecyl acetate

Cat. No.: B082241
CAS No.: 14936-67-5
M. Wt: 214.34 g/mol
InChI Key: HABRKYMFOVMIBP-UHFFFAOYSA-N
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Description

1-Methyldecyl acetate is a branched-chain ester with the molecular formula C₁₃H₂₆O₂, derived from the esterification of acetic acid with 1-methyldecyl alcohol. Its structure comprises a decyl chain (C₁₀H₂₁) with a methyl group at the first carbon, esterified to an acetate group.

Properties

CAS No.

14936-67-5

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

undecan-2-yl acetate

InChI

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-12(2)15-13(3)14/h12H,4-11H2,1-3H3

InChI Key

HABRKYMFOVMIBP-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(C)OC(=O)C

Canonical SMILES

CCCCCCCCCC(C)OC(=O)C

Other CAS No.

14936-67-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyldecyl acetate can be synthesized through the esterification of 2-undecanol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .

Industrial Production Methods

In an industrial setting, the production of 2-undecanol, acetate may involve continuous esterification processes where 2-undecanol and acetic acid are fed into a reactor along with a catalyst. The reaction mixture is then heated to promote esterification, and the resulting ester is separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions

1-Methyldecyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyldecyl acetate has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug formulations and as a fragrance in pharmaceutical products.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-undecanol, acetate in biological systems is not well-documented. as an ester, it may exert its effects through interactions with cellular membranes and proteins. The hydrolysis of the ester in biological systems can release 2-undecanol and acetic acid, which may have their own biological activities .

Comparison with Similar Compounds

Structural and Chromatographic Properties

The following table compares 1-Methyldecyl acetate with related esters and hydrocarbons based on chromatographic data (retention time, RT; retention index, RI) and molecular characteristics:

Compound Molecular Formula Molecular Weight (g/mol) RT RI Key Structural Features
This compound C₁₃H₂₆O₂ 214.35* 1700 240.475 Branched alkyl chain (C11) with acetate
(1,1-Dimethylnonyl)benzene C₁₇H₂₈ 204.19 1711 232.411 Branched alkyl chain (C11) attached to benzene
1-Methylcyclohexyl acetate C₉H₁₆O₂ 156.23 Cyclohexyl ring with methyl and acetate
Methyl acetate C₃H₆O₂ 74.08 Short-chain methyl ester

*Calculated molecular weight for this compound (C₁₃H₂₆O₂). Retention data from suggests higher RI values for branched hydrocarbons compared to linear isomers, likely due to increased molecular interactions in gas chromatography .

Functional and Application Differences

  • Fragrance Performance: Unlike Cedryl acetate (a cyclic terpene-derived ester with woody notes) or Methyl acetate (a simple solvent with fruity odor), this compound’s odor profile remains uncharacterized. Its branched structure may enhance longevity in formulations compared to linear esters like Ethyl acetate .
  • Synthesis: Similar to (1-methyldecyl)succinate synthesis (), this compound likely involves acid-catalyzed esterification of 1-methyldecyl alcohol with acetic acid. This contrasts with Methyl acetate, which is industrially produced via methanol and acetic acid reaction .

Q & A

Q. What statistical methods validate the reproducibility of this compound studies?

  • Methodological Answer :
  • Intraclass Correlation Coefficient (ICC) : Assess consistency across replicates.
  • Bland-Altman Plots : Visualize agreement between analytical methods.
  • Power Analysis : Ensure sample sizes (n ≥ 3) detect significant differences (α = 0.05, β = 0.2) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyldecyl acetate
Reactant of Route 2
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1-Methyldecyl acetate

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